Cas no 1806308-02-0 (3,4-Dibromo-5-(trifluoromethoxy)aniline)

3,4-Dibromo-5-(trifluoromethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dibromo-5-(trifluoromethoxy)aniline
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- Inchi: 1S/C7H4Br2F3NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2
- InChI Key: FPAVDUNRUNCHGG-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C=C1OC(F)(F)F)N)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 202
- Topological Polar Surface Area: 35.2
3,4-Dibromo-5-(trifluoromethoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013016840-500mg |
3,4-Dibromo-5-(trifluoromethoxy)aniline |
1806308-02-0 | 97% | 500mg |
855.75 USD | 2021-06-25 | |
Alichem | A013016840-1g |
3,4-Dibromo-5-(trifluoromethoxy)aniline |
1806308-02-0 | 97% | 1g |
1,549.60 USD | 2021-06-25 | |
Alichem | A013016840-250mg |
3,4-Dibromo-5-(trifluoromethoxy)aniline |
1806308-02-0 | 97% | 250mg |
489.60 USD | 2021-06-25 |
3,4-Dibromo-5-(trifluoromethoxy)aniline Related Literature
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
Additional information on 3,4-Dibromo-5-(trifluoromethoxy)aniline
3,4-Dibromo-5-(trifluoromethoxy)aniline: A Comprehensive Overview
The compound 3,4-Dibromo-5-(trifluoromethoxy)aniline (CAS No. 1806308-02-0) is a highly specialized aromatic amine derivative that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique substitution pattern, featuring bromine atoms at the 3 and 4 positions of the aniline ring and a trifluoromethoxy group at the 5 position. Such a structure endows it with distinctive electronic properties, making it a valuable building block in various chemical reactions and applications.
Recent advancements in synthetic chemistry have further highlighted the potential of 3,4-Dibromo-5-(trifluoromethoxy)aniline as a versatile precursor in the construction of complex molecular architectures. For instance, researchers have successfully employed this compound in the synthesis of advanced materials, such as stimuli-responsive polymers and functionalized nanoparticles. Its ability to undergo various coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig reactions, has made it an indispensable intermediate in modern organic synthesis.
One of the most notable applications of 3,4-Dibromo-5-(trifluoromethoxy)aniline is in the field of drug discovery. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the bioavailability and pharmacokinetic profiles of drug candidates. Recent studies have demonstrated its utility in the development of novel kinase inhibitors and receptor modulators, showcasing its potential in addressing unmet medical needs.
The synthesis of 3,4-Dibromo-5-(trifluoromethoxy)aniline typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Traditional methods often rely on bromination followed by nucleophilic substitution or coupling reactions. However, recent innovations have introduced more efficient and environmentally friendly approaches, such as microwave-assisted synthesis and catalytic cross-coupling techniques.
In terms of environmental impact, 3,4-Dibromo-5-(trifluoromethoxy)aniline exhibits moderate stability under standard conditions. However, its degradation pathways under various environmental conditions remain an active area of research. Studies are ongoing to assess its potential risks to aquatic ecosystems and develop strategies for safe disposal and recycling.
Looking ahead, the demand for 3,4-Dibromo-5-(trifluoromethoxy)aniline is expected to grow as new applications emerge across diverse industries. Its role as a key intermediate in the production of advanced materials and pharmaceuticals positions it as a critical compound in the global chemical market. Furthermore, ongoing research into its catalytic properties may unlock new opportunities in green chemistry and sustainable manufacturing.
In conclusion, 3,4-Dibromo-5-(trifluoromethoxy)aniline (CAS No. 1806308-02-0) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, versatile reactivity, and wide-ranging applications make it an essential compound for researchers and industry professionals alike. As scientific understanding continues to evolve, this compound will undoubtedly play an even more pivotal role in shaping the future of chemistry and related disciplines.
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